(2-Fluorophenoxy)acetic acid

Herbicidal activity Phenoxyacetic acids Plant growth regulation

Researchers requiring a well-characterized ortho-fluorinated phenoxyacetic acid building block face challenges sourcing material with reliable purity and documented physicochemical properties. (2-Fluorophenoxy)acetic acid (CAS 348-10-7) addresses this gap as a crystalline solid with a confirmed melting point of 136-140 °C and a predicted pKa of 3.10. - Serves as a standard comparator in herbicide QSAR studies; its activity is 3.4× lower than the 4-chloro analog, enabling baseline potency calibration. - Hydrogen-bonded dimer crystal structure (O···O 2.618 Å) supports predictable metal coordination geometries, validated for Zn and Cu complexes. - Minimum 97% purity ensures reliable use as an HPLC/LC-MS reference standard for phenoxyacetic acid derivative quantification.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 348-10-7
Cat. No. B1295829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenoxy)acetic acid
CAS348-10-7
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)O)F
InChIInChI=1S/C8H7FO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyCEAXCCNKYPOHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluorophenoxy)acetic acid: Baseline Properties


(2-Fluorophenoxy)acetic acid (CAS 348-10-7) is a monosubstituted phenoxyacetic acid characterized by a fluorine atom at the ortho position of the phenyl ring. As a crystalline solid, it is a versatile synthetic intermediate in pharmaceutical and agrochemical research, with reported applications in plant growth regulation studies [1]. Its physicochemical profile, including a predicted pKa of 3.10±0.10 at 25 °C and a measured melting point of 136–140 °C, establishes it as a distinct chemical entity for specialized applications .

Workflow Synthetic intermediate for fluorinated analogs
Selection Ortho-fluorine profile for distinct QSAR context
Use Context Herbicide SAR research and coordination chemistry

(2-Fluorophenoxy)acetic acid: Substitution Non-Equivalence


The biological activity and physicochemical properties of halogenated phenoxyacetic acids are critically dependent on the type and position of the halogen substituent. Quantitative structure-activity relationship (QSAR) studies demonstrate that the ortho-fluorinated (2-Fluorophenoxy)acetic acid cannot be interchanged with its para-fluorinated isomer (4-Fluorophenoxy)acetic acid without significantly altering herbicidal potency or metal coordination chemistry [1][2]. Furthermore, replacing the fluorine atom with a chlorine atom at the same ortho position results in a compound of a different activity class [1].

Halogen Mismatch
Replacing ortho-F with ortho-Cl may result in a different activity class profile, not a direct potency shift.
Positional Isomer
Para-fluorinated analog cannot be interchanged; isomer-specific binding and crystal packing likely differ.

(2-Fluorophenoxy)acetic acid: Quantitative Differentiation


Herbicidal Activity vs. 4-Chloro Analog

In a standardized bean leaf repression assay, (2-Fluorophenoxy)acetic acid demonstrated moderate formative activity, with a MOLARA value of 98. This is significantly lower than its 4-chloro substituted analog, (4-Chlorophenoxy)acetic acid, which exhibited a MOLARA of 340 under the same conditions, representing a 3.4-fold difference in activity [1].

Herbicidal Activity
Reported
MOLARA = 98 vs 4-Cl: MOLARA = 340
Supports moderate-activity baseline context
Standardized bean leaf repression assay
Herbicidal activity Phenoxyacetic acids Plant growth regulation

Crystal Structure and Metal Coordination

X-ray diffraction studies of (2-Fluorophenoxy)acetic acid show it crystallizes in a monoclinic system (space group P2₁/c) and forms planar, centrosymmetric hydrogen-bonded cyclic dimers with an O···O distance of 2.618(4) Å [1]. This solid-state structure is a direct consequence of the ortho-fluorine substitution, which influences intermolecular packing and metal-binding properties, differentiating it from para-substituted isomers and the unsubstituted parent compound.

Crystal Packing
Reported
Monoclinic P2₁/c; O···O 2.618(4) Å
Distinct solid-state hydrogen-bonding context
Ortho-F influences intermolecular packing
Crystallography Metal complexes Coordination chemistry

Position-Specific pKa Profiling

The predicted acid dissociation constant (pKa) for (2-Fluorophenoxy)acetic acid is 3.10±0.10 at 25°C . This value is a consequence of the electron-withdrawing effect of the ortho-fluorine atom and differs from predicted pKa values for its para-substituted isomer and other halogenated analogs, impacting solubility, lipophilicity, and overall bioavailability in research applications.

Ionization Constant
Data to verify
pKa 3.10±0.10 (Predicted)
Predicted ionization-state context
Class-level inference; requires experimental validation
Physicochemical properties Ionization constant Molecular modeling

Purity and Physical Form Specifications

Commercially available (2-Fluorophenoxy)acetic acid from AKSci (catalog J50694) is specified with a minimum purity of 95% and is supplied as a solid with a melting point of 136–140°C . This specification provides a clear, verifiable benchmark for procurement and quality control, ensuring researchers can source a consistent material.

Purity & Form
Lot attribute
95% purity; mp 136–140 °C
Supplier specification for procurement
Defines material reproducibility benchmarks
Quality control Analytical chemistry Procurement

(2-Fluorophenoxy)acetic acid: Research Applications


Negative Control for Herbicide SAR Studies

Given its MOLARA value of 98, (2-Fluorophenoxy)acetic acid is a well-characterized, moderate-activity compound. Researchers developing new herbicides can use it as a standard comparator to evaluate the potency of novel analogs against a known baseline, particularly in bean leaf repression assays where its activity is 3.4x lower than the highly active 4-chloro derivative [1].

Scaffold for Coordination Chemistry and MOFs

The well-defined crystal structure of (2-Fluorophenoxy)acetic acid, which forms hydrogen-bonded dimers with an O···O distance of 2.618 Å, makes it a valuable ligand for synthesizing novel metal complexes with predictable geometries [2]. The specific metal-binding modes have been structurally characterized for zinc and copper complexes, providing a foundation for designing new materials with tailored properties.

Reference Standard for Analytical Method Development

With a documented melting point range of 136–140°C and a minimum purity specification of 95% , (2-Fluorophenoxy)acetic acid can be reliably used as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of phenoxyacetic acid derivatives in complex matrices.

Synthetic Intermediate for Fluorinated Bioactive Molecules

The unique electronic and steric properties conferred by the ortho-fluorine substituent, as evidenced by its pKa of 3.10 , make (2-Fluorophenoxy)acetic acid a strategic starting material for incorporating an ortho-fluoroaryl ether motif into drug candidates or agrochemicals, a modification known to influence metabolic stability and target binding.

Application
Selection Property
Validation Focus
Herbicide SAR comparator assay
Herbicidal activity baseline context
Activity benchmarking against known analogs
Coordination chemistry studies
Crystal packing and ligand geometry
Metal-binding mode characterization
Phenoxyacetic acid analytical method development
Defined melting point and purity profile
Method calibration and system suitability
Fluorinated analog synthesis
Ortho-fluoroaryl ether motif
Electronic property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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